Ronacaleret Hydrochloride
Description
Contextualizing Ronacaleret (B1243355) Hydrochloride within Calcilytic Agents
Ronacaleret hydrochloride is classified as a calcilytic agent. wikipedia.org Calcilytics are a class of drugs that function as antagonists of the calcium-sensing receptor (CaSR). wikipedia.orgnih.gov The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body. nih.goversnet.orgwikipedia.org By antagonizing the CaSR on the surface of the parathyroid gland, calcilytics like Ronacaleret trigger a transient release of endogenous parathyroid hormone (PTH). drugbank.comncats.io This mechanism of action has been the primary focus of research into their therapeutic potential. wikipedia.org
The primary effect of this PTH release is a temporary anabolic effect on bone tissue, which can lead to an increase in both bone volume and density. wikipedia.org However, prolonged use can lead to bone resorption. wikipedia.org Calcilytic agents are negative allosteric modulators of the CaSR, meaning they bind to a site on the receptor distinct from the calcium-binding site and reduce its sensitivity to calcium. nih.govresearchgate.net
Historical Perspective of Calcium-Sensing Receptor (CaSR) Antagonist Development
The development of CaSR antagonists, or calcilytics, emerged from the broader study of the CaSR and its role in calcium metabolism. The CaSR was first cloned in 1993, which opened the door for the development of drugs that could modulate its activity. wikipedia.org The initial focus was on calcimimetics, which are CaSR agonists that enhance the receptor's sensitivity to calcium and are used to treat conditions like secondary hyperparathyroidism. nih.gov
The development of calcilytics followed, with the goal of stimulating endogenous PTH secretion for potential anabolic effects on bone. researchgate.net One of the first potent and selective calcilytics to be identified was NPS-2143. nih.gov However, preclinical studies showed that NPS-2143 led to sustained increases in PTH, which did not result in increased bone mass. nih.gov This led to the modification of NPS-2143 to create compounds with a shorter duration of action, such as Ronacaleret (also known as SB-751689A) and NPSP795, with the aim of inducing a more transient, pulsatile release of PTH. nih.govmedchemexpress.com The development of calcilytics has seen several compounds advance to clinical trials, though with mixed results. researchgate.net
Overview of this compound's Initial Research Trajectory
This compound (SB-751689A) was developed as an orally active, potent, and selective CaSR antagonist. medchemexpress.com Its primary initial indication for research was the treatment of postmenopausal osteoporosis. medchemexpress.comresearchgate.net The rationale was that by stimulating a transient release of PTH, Ronacaleret could mimic the bone-forming effects of intermittent PTH injections, which is an established anabolic therapy for osteoporosis. researchgate.netresearchgate.net
Initial preclinical studies in ovariectomized rats, a model for postmenopausal osteoporosis, showed that oral administration of Ronacaleret led to a dose-dependent increase in PTH release and enhanced bone formation rates. bioworld.com Subsequent Phase I and II clinical trials in postmenopausal women were conducted to evaluate its effects on bone mineral density (BMD) and markers of bone turnover. researchgate.netbioworld.com
One Phase II clinical trial involving 569 postmenopausal women with low BMD compared Ronacaleret to placebo, alendronate, and teriparatide. researchgate.netnih.gov The results showed that Ronacaleret led to modest increases in lumbar spine BMD but decreases in BMD at hip sites. researchgate.netnih.gov The elevations in PTH with Ronacaleret were found to be more prolonged compared to those seen with teriparatide, suggesting the induction of a state similar to mild hyperparathyroidism. nih.govnih.gov Ultimately, the development of Ronacaleret for osteoporosis was terminated due to a lack of efficacy. ingentaconnect.comhormones.gr
Despite its discontinuation for osteoporosis, research into Ronacaleret has explored other potential applications. For instance, it was investigated for its effects on renal klotho expression and function in a rat model of chronic kidney disease. physiology.org Phase I studies also looked into its potential for mobilizing hematopoietic stem cells. ncats.io
Table of Investigated Effects of this compound
| Research Area | Model | Key Findings | Outcome |
|---|---|---|---|
| Postmenopausal Osteoporosis | Ovariectomized Rats | Dose-dependent increase in PTH release, enhanced bone formation rates. bioworld.com | Promising preclinical results. |
| Postmenopausal Osteoporosis | Postmenopausal Women (Phase II) | Modest increase in lumbar spine BMD, decrease in hip BMD. Prolonged PTH elevation. researchgate.netnih.gov | Development terminated for this indication due to lack of efficacy. ingentaconnect.comhormones.gr |
| Chronic Kidney Disease | 5/6-nephrectomized Rats | Preserved klotho expression and renal function, reduced serum phosphate (B84403) and albuminuria. medchemexpress.comphysiology.org | Potential for renal protection. |
| Hematopoietic Stem Cell Mobilization | Humans (Phase I) | Investigated changes in CD34+ cell counts. ncats.io | Exploratory research. |
Structure
2D Structure
Properties
CAS No. |
702686-96-2 |
|---|---|
Molecular Formula |
C25H32ClF2NO4 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C25H31F2NO4.ClH/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27;/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31);1H/t20-;/m1./s1 |
InChI Key |
BQGSCEAKPBWIDI-VEIFNGETSA-N |
Isomeric SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Canonical SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
702686-96-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB751689; SB-751689; SB 751689; SB751689A; SB-751689A; SB 751689A; SB751689-A; Ronacaleret HCl. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Ronacaleret Hydrochloride
Ronacaleret (B1243355) Hydrochloride as a Calcium-Sensing Receptor (CaSR) Antagonist
Ronacaleret hydrochloride functions as a potent and selective antagonist of the calcium-sensing receptor (CaSR). targetmol.comdrugbank.commedchemexpress.comgenome.jp The CaSR is a G protein-coupled receptor (GPCR) predominantly found on the surface of parathyroid gland cells and in the renal tubules. researchgate.nettargetmol.com Its primary role is to detect fluctuations in extracellular calcium levels and, in response, modulate the secretion of parathyroid hormone (PTH). drugbank.comresearchgate.net By antagonizing the CaSR, ronacaleret effectively blocks the receptor's ability to sense calcium, thereby stimulating the release of endogenous PTH. drugbank.commedchemexpress.comncats.iobioworld.com
Allosteric Modulation of CaSR by this compound
This compound acts as a negative allosteric modulator (NAM) of the CaSR. molnova.comprobechem.com This means that it does not bind to the same site as the natural agonist, calcium (the orthosteric site), but rather to a distinct site on the receptor known as an allosteric site. nih.gov This binding event induces a conformational change in the receptor that reduces its affinity for calcium and/or its ability to initiate downstream signaling. nih.gov Specifically, ronacaleret is thought to bind within the seven-transmembrane (7TM) domain of the CaSR. nih.govacs.org This allosteric antagonism effectively inhibits the receptor's signaling in response to agonists. nih.gov The reported IC50 value for this compound at the human CaSR is 146 nM, indicating its potency as a negative allosteric modulator. molnova.comprobechem.com
Specificity and Selectivity of this compound for CaSR
This compound is characterized as a selective antagonist for the CaSR. medchemexpress.comgenome.jp This selectivity is crucial for its targeted therapeutic action. Research indicates that ronacaleret was developed to have an improved specificity profile compared to earlier compounds. nih.gov While it is structurally similar to other CaSR modulators like NPS2143, it was designed to have reduced off-target pharmacology. nih.govingentaconnect.com For instance, it exhibits only weak affinity for the hERG channel, a common off-target that can lead to cardiac side effects. ingentaconnect.com This selectivity ensures that its primary pharmacological effect is the antagonism of the CaSR, minimizing interactions with other receptors and cellular pathways. medchemexpress.comgenome.jp
Intracellular Signaling Pathways Modulated by this compound
By antagonizing the CaSR, this compound influences the intracellular signaling pathways that are normally activated by this receptor. The CaSR is known to couple to several G protein subtypes and activate a variety of downstream effectors. researchgate.netmolnova.commedchemexpress.com
G Protein-Coupled Signaling (Gαi/o and Gαq/11)
The CaSR primarily couples to G proteins of the Gαq/11 and Gαi/o families. molnova.comnih.govmedchemexpress.com Activation of the CaSR by calcium leads to the stimulation of these G proteins. nih.gov Gαq/11 activation stimulates phospholipase C (PLC), while Gαi/o activation inhibits adenylyl cyclase. acs.orgnih.gov As a CaSR antagonist, ronacaleret blocks these G protein-mediated signaling events. By preventing the activation of Gαq/11 and Gαi/o, ronacaleret effectively inhibits the downstream signaling cascades initiated by these proteins. nih.govmedchemexpress.com
Downstream Signaling Cascades (e.g., cAMP, PLC-β, MAPK)
The inhibition of G protein signaling by this compound has a cascading effect on downstream signaling molecules. The activation of Gαq/11 by the CaSR normally leads to the stimulation of phospholipase C-beta (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. physiology.orgmdpi.com By blocking Gαq/11 activation, ronacaleret prevents the generation of these second messengers. medchemexpress.com
Furthermore, the Gαi/o pathway, when activated by the CaSR, leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comacs.org Ronacaleret's antagonism of the CaSR would therefore prevent this decrease in cAMP levels. medchemexpress.com The CaSR also activates mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, through both G protein-dependent and β-arrestin-dependent mechanisms. nih.govmedchemexpress.comacs.org By blocking the initial receptor activation, ronacaleret would consequently inhibit these downstream MAPK cascades. medchemexpress.com
Parathyroid Hormone (PTH) Release Modulation by this compound
The primary and most significant physiological effect of this compound's antagonism of the CaSR is the stimulation of parathyroid hormone (PTH) release. targetmol.comdrugbank.commedchemexpress.combioworld.com The CaSR on parathyroid cells acts as a negative regulator of PTH secretion; high extracellular calcium levels activate the receptor, which then suppresses PTH release. drugbank.comresearchgate.netmdpi.com
By antagonizing the CaSR, ronacaleret mimics a state of hypocalcemia, effectively tricking the parathyroid glands into releasing stored PTH. researchgate.netncats.io This results in a transient increase in circulating PTH levels. drugbank.combioworld.com Preclinical studies in ovariectomized rats demonstrated a dose-dependent increase in PTH release following oral administration of ronacaleret. bioworld.com Similarly, in clinical trials with postmenopausal women, ronacaleret caused dose-dependent increases in PTH concentrations. bioworld.com This induced release of endogenous PTH is the basis for its investigation as a potential bone-forming agent for conditions like osteoporosis. drugbank.comncats.iobioworld.com However, it has been noted that the PTH elevations induced by ronacaleret can be more prolonged compared to other agents like teriparatide, which has been associated with a mild hyperparathyroid state and potential for bone loss at cortical sites. nih.govnih.gov
Table 1: Summary of this compound's Mechanism of Action
| Feature | Description |
|---|---|
| Primary Target | Calcium-Sensing Receptor (CaSR) targetmol.comdrugbank.commedchemexpress.comgenome.jp |
| Mode of Action | Negative Allosteric Modulator (NAM) molnova.comprobechem.com |
| Binding Site | Allosteric site within the 7-transmembrane (7TM) domain nih.govacs.org |
| Effect on CaSR | Inhibits CaSR signaling in response to calcium nih.gov |
| IC50 for hCaSR | 146 nM molnova.comprobechem.com |
| Affected G Proteins | Inhibits Gαq/11 and Gαi/o activation nih.govnih.govmedchemexpress.com |
| Downstream Pathways | Inhibits PLC-β, prevents decrease in cAMP, inhibits MAPK cascades medchemexpress.comacs.orgnih.gov |
| Physiological Outcome | Stimulates transient release of Parathyroid Hormone (PTH) drugbank.commedchemexpress.comncats.iobioworld.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Alendronate | |
| Calhex-231 | |
| Cinacalcet | |
| NPS2143 | |
| This compound |
Mechanism of Endogenous PTH Stimulation
The secretion of parathyroid hormone is intricately regulated by the calcium-sensing receptor (CaSR), a G protein-coupled receptor located on the surface of parathyroid cells. researchgate.nete-century.us Under normal physiological conditions, the CaSR detects levels of extracellular calcium. e-century.us When calcium levels are high, calcium ions bind to and activate the CaSR, which in turn initiates intracellular signaling pathways that suppress the secretion of PTH. e-century.usingentaconnect.com This negative feedback loop is crucial for maintaining calcium homeostasis. e-century.us
This compound functions as a calcilytic, a substance that antagonizes the CaSR. researchgate.netresearchgate.net By binding to the CaSR, ronacaleret acts as a negative allosteric modulator, effectively decreasing the receptor's sensitivity to extracellular calcium. researchgate.netncats.io This antagonism mimics a state of hypocalcemia, signaling to the parathyroid glands that calcium levels are low. researchgate.net In response to this perceived drop in calcium, the inhibitory signal on PTH secretion is lifted, leading to a rapid release of stored, endogenous PTH into the bloodstream. drugbank.comresearchgate.netncats.io The therapeutic goal of such a mechanism is to produce short, transient pulses of PTH, which are known to have an anabolic, or bone-forming, effect, in contrast to the catabolic effects seen with sustained high levels of PTH. nih.govresearchgate.net
Dynamics of PTH Secretion in Response to this compound
The administration of this compound results in a distinct and dose-dependent dynamic profile of parathyroid hormone (PTH) secretion. bioworld.com Studies in both preclinical models and human clinical trials have characterized the nature of this response.
In ovariectomized rats, oral administration of ronacaleret led to a dose-dependent increase in PTH release. bioworld.com Similarly, studies in postmenopausal women demonstrated that ronacaleret caused dose-dependent increases in the maximum post-dose concentration of PTH. bioworld.com However, a key characteristic of the PTH elevation induced by ronacaleret is its prolonged duration, especially when compared to the profile observed after injections of teriparatide (a recombinant form of PTH). researchgate.netnih.gov
One study directly comparing ronacaleret to recombinant human PTH(1-34) [rhPTH(1-34)] in postmenopausal women found that ronacaleret administration resulted in lower peak levels of PTH. medkoo.comnih.gov Despite the lower peak, the total exposure to PTH over time (Area Under the Curve, or AUC) was greater with ronacaleret. medkoo.comnih.gov This extended duration of PTH elevation has been described by researchers as being consistent with the induction of a state of mild hyperparathyroidism. researchgate.netnih.govnih.gov The terminal half-life of ronacaleret itself has been reported to be approximately 4-5 hours. bioworld.com
Table 1: Research Findings on Ronacaleret-Induced PTH Secretion
| Subject | Key Findings | Reference |
|---|---|---|
| Ovariectomized Rats | Oral dosing showed a dose-dependent increase in PTH release. | bioworld.com |
| Postmenopausal Women | Caused dose-dependent increases in maximal post-dose PTH concentration. | bioworld.com |
| Postmenopausal Women | PTH elevations were prolonged relative to those seen with teriparatide. | researchgate.netnih.gov |
Preclinical Investigations of Ronacaleret Hydrochloride
In Vitro Efficacy and Target Engagement Studies
CaSR Antagonist Potency in Cellular Assays
Ronacaleret (B1243355) hydrochloride is a potent negative allosteric modulator of the calcium-sensing receptor (CaSR). molnova.com In vitro studies using cellular assays have demonstrated its ability to antagonize the CaSR. Specifically, it has an IC50 of 146 nM for the human calcium-sensing receptor (hCaSR). molnova.com As a CaSR antagonist, ronacaleret works by blocking the receptor on the surface of parathyroid cells, which in turn stimulates the release of endogenous parathyroid hormone (PTH). bioworld.comdrugbank.com This mechanism of action positions it as a potential oral anabolic agent. nih.gov Different classes of CaSR negative allosteric modulators (NAMs), including the amino alcohol NAMs like ronacaleret, have been shown to inhibit Ca2+o-mediated Ca2+i mobilization in human embryonic kidney (HEK)293 cells. atsjournals.org
Inhibition of Transporter Proteins (e.g., OATP1B1, OATP2B1)
Preclinical in vitro studies have revealed that ronacaleret hydrochloride can inhibit certain transporter proteins. It has been shown to be an inhibitor of Organic Anion Transporting Polypeptide 1B1 (OATP1B1) with an IC50 value of 11 µM. nih.gov Further investigations demonstrated that ronacaleret also inhibits OATP2B1 with an in vitro IC50 of 12 µM. nih.govresearchgate.net The inhibition of intestinal OATP2B1 is considered a likely mechanism for observed drug-drug interactions, highlighting the in vivo importance of this transporter in the absorption of certain drugs. nih.gov It is noteworthy that while ronacaleret inhibits OATP1B1 and OATP2B1, it does not inhibit Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Protein 4 (MRP4). nih.gov
| Transporter Protein | IC50 Value | Reference |
| OATP1B1 | 11 µM | nih.gov |
| OATP2B1 | 12 µM | nih.govresearchgate.net |
In Vivo Efficacy in Animal Models of Bone Disorders
Osteoporosis Models (e.g., Ovariectomized Rats)
The in vivo efficacy of ronacaleret has been evaluated in animal models of bone disorders, such as osteoporosis in ovariectomized (OVX) rats. bioworld.comresearchgate.net In these models, oral administration of ronacaleret resulted in a dose-dependent increase in peak plasma levels of the compound and a subsequent release of parathyroid hormone (PTH). bioworld.com However, studies with a related CaSR antagonist, NPS-2143, in an ovariectomized rat model of osteopenia showed stimulation of both bone formation and resorption to a similar degree, with no net increase in bone mineral density (BMD). researchgate.net Another calcilytic, JTT-305, demonstrated the ability to stimulate endogenous transient PTH secretion and bone formation, ultimately preventing bone loss in OVX rats. researchgate.net
Effects on Bone Formation Markers
Ronacaleret has been shown to influence markers of bone formation. bioworld.comnih.gov In studies with postmenopausal women, ronacaleret administration led to dose-dependent increases in bone formation markers such as osteocalcin, bone-specific alkaline phosphatase, and amino-terminal type I collagen propeptide (PINP) when compared to a placebo. bioworld.com These findings suggest that by stimulating PTH release, ronacaleret can act as an oral anabolic agent. nih.gov However, despite these effects on bone turnover markers, clinical trials in postmenopausal women with low bone mineral density showed that ronacaleret only modestly increased lumbar spine BMD and led to decreases in BMD at hip sites. researchgate.net
Renal Calcium Excretion and Calcium Homeostasis
Ronacaleret administration has a notable impact on calcium homeostasis and renal calcium excretion. nih.gov As a CaSR antagonist, it stimulates the release of PTH, which in turn influences calcium levels. bioworld.comdrugbank.com Studies in postmenopausal women have shown that chronic administration of ronacaleret leads to increases in both urinary calcium excretion and serum calcium levels. nih.gov The magnitude of these changes was significantly greater than that observed with recombinant human PTH(1-34), likely due to a greater total PTH exposure with ronacaleret, creating a state comparable to mild hyperparathyroidism. nih.gov The CaSR itself is a key regulator of renal tubular calcium reabsorption. nih.gov
Exploratory Preclinical Research in Other Physiological Systems
Airway Physiology and Bronchodilation
The Calcium-Sensing Receptor (CaSR) is recognized as a potential therapeutic target for airway diseases such as asthma because it is involved in airway inflammation and hyperresponsiveness. atsjournals.orgnih.govresearchgate.net Preclinical research has investigated the potential of CaSR negative allosteric modulators (NAMs), a class of compounds that includes this compound, as novel bronchodilators. atsjournals.org
A key study utilized a mouse precision-cut lung slice (PCLS) model to assess the effects of several CaSR NAMs on airway contraction. atsjournals.org The research demonstrated that these compounds are effective bronchodilators, capable of reversing airway contraction induced by methacholine (B1211447) (MCh), a bronchoconstrictor agent. atsjournals.org Ronacaleret, identified as an amino alcohol NAM, was included in this investigation. atsjournals.org
The findings indicated that CaSR NAMs produced a maximal relaxation effect on the airways that was comparable to that of the standard short-acting β2-adrenergic receptor agonist, salbutamol (B1663637). atsjournals.org A significant observation from the study was that the bronchodilator effects of the CaSR NAMs were preserved even under conditions of β2-adrenergic receptor desensitization, a state where the efficacy of salbutamol is compromised. atsjournals.org This suggests a potential utility for this class of compounds in scenarios where traditional bronchodilators may be less effective. atsjournals.orgnih.gov The study supported CaSR NAMs as potential alternative or adjunct agents to counteract excessive airway contraction. atsjournals.org
Table 1: Efficacy of CaSR NAMs in Reversing Airway Contraction This interactive table summarizes the bronchodilator effects of various Calcium-Sensing Receptor (CaSR) Negative Allosteric Modulators (NAMs), including Ronacaleret, in comparison to Salbutamol on mouse airway tissue pre-contracted with methacholine (MCh). Data is sourced from preclinical studies. atsjournals.org
| Compound | Class | Maximum Relaxation (%) of MCh-induced Contraction |
| Ronacaleret | Amino Alcohol NAM | Data indicates efficacy similar to other NAMs |
| NPS2143 | Amino Alcohol NAM | ~80-100% |
| ATF936 | Quinazolinone NAM | ~80-100% |
| BMS compound 1 | Structurally Distinct NAM | ~60-80% |
| Pfizer compound 1 | Structurally Distinct NAM | ~80-100% |
| Salbutamol | β2-AR Agonist (Control) | ~80-100% |
Renal Injury and Klotho Expression in Chronic Kidney Disease Models
The Calcium-Sensing Receptor (CaSR) is highly expressed throughout the kidney, where it plays a crucial role in regulating calcium and magnesium reabsorption, thereby influencing mineral ion homeostasis independently of parathyroid hormone (PTH). physiology.orgresearchgate.net Chronic kidney disease (CKD) is characterized by a progressive decline in renal function and is associated with significant disturbances in mineral metabolism, often termed CKD-Mineral and Bone Disorder (CKD-MBD).
A key protein in this pathophysiology is Klotho, which is highly expressed in the kidney. nih.gov CKD is recognized as a state of systemic and renal Klotho deficiency. nih.govnih.govnih.gov This deficiency is not merely a consequence of lost kidney mass but is also driven by factors like hyperphosphatemia and inflammation, which actively suppress Klotho gene expression. nih.gov The reduction in Klotho contributes to the progression of renal disease, vascular calcification, and resistance of the parathyroid gland to the phosphaturic hormone Fibroblast Growth Factor 23 (FGF23). nih.govnih.gov
This compound functions as a CaSR antagonist, which acts on the parathyroid gland to stimulate the transient release of endogenous PTH. drugbank.comnih.gov While the CaSR and Klotho are critical components in the pathophysiology of CKD, preclinical studies specifically investigating the direct effects of this compound on markers of renal injury or on Klotho expression in CKD models have not been reported in the available literature. The primary mechanism of Ronacaleret is targeted at the parathyroid CaSR to modulate PTH secretion, and its evaluation in clinical studies focused on effects on bone mineral density rather than direct renal outcomes. nih.govnih.gov
Table 2: Key Proteins in CKD-Mineral and Bone Disorder Pathophysiology This interactive table outlines the primary functions of key proteins involved in the complex interplay of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).
| Protein | Primary Location of Action in CKD-MBD | Function in CKD-MBD Context |
| Calcium-Sensing Receptor (CaSR) | Parathyroid Gland, Kidney | Regulates PTH secretion and renal calcium handling. physiology.orgresearchgate.net |
| Klotho | Kidney (primary source), Parathyroid Gland | Acts as a co-receptor for FGF23; its deficiency in CKD leads to FGF23 resistance and disease progression. nih.govnih.gov |
| Parathyroid Hormone (PTH) | Bone, Kidney | Regulates calcium and phosphate (B84403) levels; becomes chronically elevated in CKD. |
| Fibroblast Growth Factor 23 (FGF23) | Kidney | Regulates phosphate excretion and Vitamin D synthesis; levels rise early in CKD. |
Clinical Development and Efficacy Assessment of Ronacaleret Hydrochloride
Clinical Trial Design and Methodology
The clinical development of ronacaleret (B1243355) hydrochloride involved a series of studies designed to evaluate its effect on PTH release, bone turnover markers, and ultimately, its efficacy in treating postmenopausal osteoporosis.
Initial Phase I studies were conducted to assess the safety, tolerability, and pharmacodynamic effects of ronacaleret in healthy volunteers, including postmenopausal women. clinicaltrials.govnih.gov These studies demonstrated that ronacaleret could transiently increase PTH levels in the blood. clinicaltrials.gov This stimulated release of endogenous PTH was a key indicator of the drug's potential as a bone-building therapy.
Furthermore, these early phase trials showed that treatment with ronacaleret led to a dose-dependent increase in markers of bone formation, such as osteocalcin, bone-specific alkaline phosphatase, and amino-terminal type I collagen propeptide (PINP). bioworld.com These findings suggested that the ronacaleret-induced PTH release was biologically active and capable of stimulating osteoblastic activity, a crucial step in bone formation. bioworld.comnih.gov
Following the promising results from Phase I trials, larger-scale studies were initiated to evaluate the efficacy of ronacaleret in postmenopausal women with low bone mineral density (BMD). nih.govclinicaltrials.gov
A significant Phase II trial was a randomized, double-blind, placebo-controlled, dose-ranging study involving 569 postmenopausal women with low BMD. nih.govclinicaltrials.gov Participants were randomly assigned to receive one of four daily oral doses of ronacaleret (100 mg, 200 mg, 300 mg, or 400 mg), a placebo, or active comparators for up to 12 months. nih.gov The primary goal of these trials was to identify an effective dose of ronacaleret that could significantly increase bone density. clinicaltrials.govhormones.gr
The aforementioned Phase II trial also included active comparator arms to benchmark the performance of ronacaleret against established osteoporosis treatments. nih.govhormones.gr One group of participants received open-label teriparatide, an injectable form of PTH known for its potent anabolic effects on bone. nih.gov Another group was treated with alendronate, a widely used bisphosphonate that primarily works by inhibiting bone resorption. nih.gov This comparative design allowed for a direct assessment of ronacaleret's efficacy relative to both a bone-forming agent and an anti-resorptive agent. nih.govhormones.gr
Phase II and III Studies in Postmenopausal Osteoporosis
Clinical Outcomes in Bone Mineral Density (BMD)
The primary efficacy endpoint in the osteoporosis trials for ronacaleret was the change in bone mineral density, a key surrogate marker for fracture risk. clinicaltrials.govhormones.gr
The results of the Phase II trial showed that after 12 months of treatment, ronacaleret led to modest, dose-dependent increases in lumbar spine BMD. nih.govnih.gov However, these increases were significantly lower than those observed with both teriparatide and alendronate. nih.govtargetmol.com
In contrast to the positive effects on the spine, treatment with ronacaleret was associated with small decreases in BMD at the total hip, femoral neck, and trochanter. nih.govingentaconnect.com This was in stark contrast to the increases in hip BMD seen in both the teriparatide and alendronate treatment groups. nih.gov The prolonged elevation of PTH levels with ronacaleret, compared to the more transient effect of teriparatide, was suggested to induce a state of mild hyperparathyroidism, which could explain the differential effects on cortical (hip) versus trabecular (spine) bone. nih.govnih.gov
An observational extension study that followed participants after the discontinuation of treatment found that the gains in lumbar spine BMD were maintained or even slightly increased. nih.gov Additionally, the bone loss observed at the total hip during active treatment was attenuated after stopping the drug. nih.gov
Table 1: Percentage Change in Lumbar Spine BMD at 12 Months
| Treatment Group | Percentage Change from Baseline |
| Ronacaleret (100-400 mg) | 0.3% - 1.6% nih.gov |
| Teriparatide (20 µg) | 9.1% nih.gov |
| Alendronate (70 mg) | 4.5% nih.gov |
Table 2: Qualitative Changes in Hip BMD at 12 Months
| Treatment Group | Change in Total Hip, Femoral Neck, and Trochanter BMD |
| Ronacaleret | Small decreases nih.gov |
| Teriparatide | Increases nih.gov |
| Alendronate | Increases nih.gov |
Volumetric Bone Mineral Density (vBMD) Analysis
Clinical studies assessing the efficacy of ronacaleret hydrochloride utilized quantitative computed tomography (QCT) to measure volumetric bone mineral density (vBMD) at the spine and hip. In a randomized, placebo-controlled, dose-ranging trial involving postmenopausal women with low bone mineral density, ronacaleret demonstrated an increase in spine integral and trabecular vBMD compared to baseline. nih.gov
The increases in spine integral vBMD with ronacaleret ranged from 0.49% to 3.9%, while trabecular vBMD of the spine increased by 1.8% to 13.3%. nih.gov Although these results were similar to or better than those achieved with alendronate (5.0% for integral and 4.9% for trabecular), they were at least twofold lower than the increases observed with teriparatide (14.8% for integral and 24.4% for trabecular). nih.gov
Conversely, at the proximal femur, small, non-dose-dependent decreases in integral vBMD were observed with ronacaleret treatment, ranging from -0.1% to -0.8%. nih.gov This was in contrast to the increases seen in the teriparatide (3.9%) and alendronate (2.7%) groups. nih.gov
Table 1: Percentage Change in Volumetric Bone Mineral Density (vBMD) from Baseline
| Treatment Group | Spine Integral vBMD (%) | Spine Trabecular vBMD (%) | Proximal Femur Integral vBMD (%) |
|---|---|---|---|
| Ronacaleret | 0.49 to 3.9 | 1.8 to 13.3 | -0.1 to -0.8 |
| Teriparatide | 14.8 | 24.4 | 3.9 |
| Alendronate | 5.0 | 4.9 | 2.7 |
Data sourced from a randomized, placebo-controlled, dose-ranging trial in postmenopausal women with low bone mineral density. nih.gov
Effects on Trabecular versus Cortical Bone
A key finding from the clinical trials was the differential effect of ronacaleret on trabecular and cortical bone. The treatment preferentially increased the vBMD of trabecular bone, particularly in the spine. nih.gov However, this positive effect on trabecular bone was counterbalanced by small decreases in BMD at cortical sites, such as the proximal femur. nih.govnih.gov
This pattern of bone density change, with a relative preservation of trabecular bone and loss at cortical sites, is consistent with the induction of mild hyperparathyroidism. nih.gov Prolonged elevation of PTH is known to have mixed effects on the skeleton, favoring catabolism in cortical bone while having a more anabolic effect on cancellous (trabecular) bone. hormones.gr
Evaluation of Bone Turnover Markers in Clinical Studies
The administration of ronacaleret led to increases in markers of bone turnover. researchgate.netnih.gov In clinical studies, both bone formation and resorption markers were elevated in the ronacaleret and teriparatide treatment arms, while they decreased in the alendronate arm. researchgate.net This increase in bone turnover is a predictable consequence of stimulating PTH release. researchgate.net
Clinical Assessment of Fracture Healing
Ronacaleret was also evaluated for its potential to enhance fracture healing. A randomized, double-blind, placebo-controlled clinical trial was conducted in subjects with a closed, unilateral, extra-articular fracture of the distal radius. nih.gov However, the study was terminated early for futility based on the results of an unplanned interim analysis. nih.gov
The trial found no significant differences between the ronacaleret and placebo groups in the time to radiographic fracture healing, cortical bridging, or other clinical outcomes such as grip strength, pain, and swelling. nih.gov Despite the lack of clinical efficacy in fracture healing, treatment with ronacaleret did result in increased levels of bone formation markers and PTH. nih.gov
Clinical Development Status and Reasons for Termination
The clinical development of this compound was discontinued. ingentaconnect.comhormones.grnih.gov The primary reasons cited for the termination were a lack of sufficient efficacy in clinical settings and the induction of a state resembling mild hyperparathyroidism. researchgate.netingentaconnect.comhormones.gr
The prolonged elevation of PTH levels following ronacaleret administration was a significant concern. researchgate.netnih.govnih.gov This sustained increase in PTH, in contrast to the more transient spikes seen with intermittent teriparatide injections, is believed to have induced a state of mild hyperparathyroidism. researchgate.netnih.gov This condition is associated with the observed differential effects on trabecular and cortical bone, including the detrimental loss of cortical bone. nih.govnih.gov The densitometric findings, in conjunction with the prolonged PTH elevation and increased bone turnover, strongly suggested the induction of mild hyperparathyroidism, contributing to the decision to halt further development. researchgate.netnih.gov
Impact of Prolonged PTH Elevation
This compound is an orally active antagonist of the calcium-sensing receptor (CaSR). ncats.ionih.gov By blocking this receptor on the parathyroid glands, it stimulates the release of endogenous parathyroid hormone (PTH). ncats.ionih.govresearchgate.net Clinical studies have revealed that administration of ronacaleret results in a prolonged elevation of PTH levels, a characteristic that distinguishes it from the transient, pulsatile increases caused by agents like teriparatide. nih.govtargetmol.comszabo-scandic.com This sustained increase in PTH exposure induces a state that has been described as comparable to mild hyperparathyroidism. nih.govnih.govtargetmol.comnih.gov
The primary consequence of this prolonged PTH elevation is an increase in the rate of bone turnover. nih.govresearchgate.net However, the effects on bone mineral density (BMD) have been shown to be modest and vary by skeletal location. Research in postmenopausal women with low bone density indicated that ronacaleret treatment led to small increases in the volumetric bone mineral density (vBMD) of trabecular bone. nih.gov Conversely, it was associated with slight decreases in BMD at cortical bone sites, such as the hip. nih.gov
A comparative study involving 569 postmenopausal women with low BMD assessed the effects of ronacaleret against both a placebo and other osteoporosis treatments over a 12-month period. The findings showed that the increases in lumbar spine BMD with ronacaleret were significantly lower than those achieved with teriparatide or alendronate. nih.govresearchgate.net Furthermore, small decreases in BMD were observed at the total hip, femoral neck, and trochanter with ronacaleret treatment, in contrast to the increases seen in the comparator arms. nih.govresearchgate.net
Table 1: Percentage Change in Bone Mineral Density (BMD) at 12 Months
| Treatment | Lumbar Spine BMD | Total Hip BMD | Femoral Neck BMD | Trochanter BMD |
|---|---|---|---|---|
| Ronacaleret | +0.3% to +1.6% | Decrease | Decrease | Decrease |
| Teriparatide | +9.1% | Increase | Increase | Increase |
| Alendronate | +4.5% | Increase | Increase | Increase |
Data sourced from studies in postmenopausal women with low BMD. nih.govresearchgate.net
The prolonged PTH elevation from ronacaleret administration also affects biochemical markers and calcium metabolism. Studies have shown that chronic administration leads to greater total PTH exposure compared to recombinant human PTH(1-34) (rhPTH(1-34)). nih.gov This resulted in significantly greater increases in both serum and urinary calcium levels. nih.gov Bone turnover markers were observed to increase with ronacaleret, similar to the effect seen with teriparatide. nih.govresearchgate.net
Table 2: Effects of Ronacaleret on Biochemical Markers
| Marker | Effect | Comparison |
|---|---|---|
| Total PTH Exposure | Greater than rhPTH(1-34) | N/A |
| Serum Calcium | Increased | Magnitude of change greater than with rhPTH(1-34) |
| Urinary Calcium Excretion | Increased | Magnitude of change greater than with rhPTH(1-34) |
| Bone Turnover Markers | Increased | Similar to teriparatide |
Data sourced from clinical studies on postmenopausal women. nih.govnih.govresearchgate.net
Pharmacological Interactions and Translational Considerations of Ronacaleret Hydrochloride
Drug-Drug Interactions (DDIs) Mediated by Transporter Inhibition
The pharmacokinetic profile of Ronacaleret (B1243355) is influenced by its interaction with drug transporters, which can lead to clinically significant drug-drug interactions (DDIs). Transporters are membrane proteins that control the passage of substances, including drugs, into and out of cells, affecting their absorption, distribution, and elimination. researchgate.net Ronacaleret has been identified as an inhibitor of specific organic anion transporting polypeptides (OATPs), which are crucial for the disposition of many commonly prescribed drugs. nih.gov
A notable DDI involving Ronacaleret is its interaction with rosuvastatin (B1679574), a widely used statin for treating hypercholesterolemia. nih.gov Rosuvastatin's disposition is heavily reliant on transporter proteins, particularly OATP1B1 in the liver and OATP2B1 in the intestine, for its absorption and hepatic uptake. nih.govresearchgate.net
Initial in vitro studies showed that Ronacaleret inhibits OATP1B1 with an IC50 value of 11 µM. nih.govresearchgate.net This finding prompted a clinical DDI study to assess the risk of co-administration with rosuvastatin. Unexpectedly, the clinical study revealed that co-administration of Ronacaleret led to an approximate 50% decrease in rosuvastatin plasma exposure. nih.govresearchgate.net The time to reach maximal plasma concentration and the terminal half-life of rosuvastatin remained unchanged, which suggested a reduction in absorption rather than an effect on elimination. nih.govresearchgate.net
Further investigation into the mechanism revealed that Ronacaleret also inhibits the intestinal influx transporter OATP2B1, with an in vitro IC50 value of 12 µM. nih.govresearchgate.net The reduction in rosuvastatin exposure is therefore attributed to Ronacaleret's inhibition of OATP2B1 in the intestine, which curtails the absorption of rosuvastatin. nih.gov This interaction highlights the significant role of intestinal OATP2B1 in the absorption of rosuvastatin in humans and demonstrates a "negative" DDI, where the perpetrator drug decreases the plasma concentration of the victim drug. nih.gov
| Transporter | In Vitro IC50 (µM) | Location | Effect on Rosuvastatin | Clinical Outcome |
|---|---|---|---|---|
| OATP1B1 | 11 | Liver (Hepatic Uptake) | Inhibition | ~50% decrease in rosuvastatin plasma exposure |
| OATP2B1 | 12 | Intestine (Absorption) | Inhibition |
Translational Challenges in CaSR-Targeting Drug Development
Translating promising preclinical findings for CaSR-targeting drugs into clinical success has proven to be a significant challenge. nih.govacs.org This "valley of death" between basic research and clinical application is a common hurdle in drug development, marked by high failure rates. nfcr.orgsanguinebio.com For CaSR modulators, these challenges are multifaceted, involving issues with efficacy, pharmacokinetics, and off-target effects.
The initial therapeutic hypothesis for calcilytics like Ronacaleret was that inducing transient PTH secretion would be anabolic for bone, providing an oral treatment for osteoporosis. nih.govnih.gov However, clinical trials with several calcilytics failed to demonstrate a sufficient increase in bone mass and density. nih.govacs.org The reasons for this lack of efficacy are not fully understood but may be linked to the duration of PTH elevation, which, even with optimized compounds, may have remained above baseline for too long. nih.gov Additionally, the complex biology of the CaSR, which is expressed in numerous tissues beyond the parathyroid gland, presents further translational hurdles. nih.gov
While calcilytics like NPS-2143 are highly selective for the CaSR over other structurally related GPCRs, the concept of "off-target" effects in the context of CaSR modulators also includes on-target effects in tissues outside the intended therapeutic area. nih.govacs.org The CaSR is widely expressed, including in bone-forming osteoblasts and bone-resorbing osteoclasts. nih.gov
A key translational challenge is that a CaSR antagonist may inhibit the receptor's function in osteoblasts, potentially counteracting the bone-forming effects of the transiently released PTH. nih.gov This highlights a fundamental difficulty in developing CaSR-targeting drugs: achieving tissue-specific modulation. The inability to selectively target the CaSR in the parathyroid gland without affecting its function in other critical tissues like bone and kidney may contribute to the observed lack of clinical efficacy for osteoporosis. nih.govnih.gov This underscores the need for a deeper understanding of CaSR biology and the development of modulators with more refined, potentially tissue-selective or pathway-selective, mechanisms of action. acs.org
Balancing Anabolic and Catabolic Effects of PTH Modulation
The therapeutic potential of modulating parathyroid hormone (PTH) for bone health hinges on a delicate balance between its anabolic (bone-forming) and catabolic (bone-resorbing) activities. PTH is a primary regulator of bone remodeling and calcium homeostasis. nih.gov The net effect of PTH on skeletal mass is critically dependent on the pattern of its administration; intermittent exposure results in a net anabolic effect, whereas continuous or prolonged elevation leads to a net catabolic effect. nih.gov Ronacaleret hydrochloride, as a calcium-sensing receptor (CaSR) antagonist, stimulates the endogenous release of PTH, and its pharmacological profile results in a unique interplay of these dual effects. drugbank.commedchemexpress.com
The differential effects of PTH are mediated through distinct signaling pathways in bone cells. nih.gov
Anabolic Action : Intermittent spikes in PTH are believed to promote bone formation, in part by downregulating the expression of sclerostin (encoded by the SOST gene) in osteocytes. This inhibition of sclerostin, a negative regulator of bone formation, allows for the activation of the anabolic Wnt signaling pathway, leading to increased osteoblast activity. nih.gov
Catabolic Action : Sustained high levels of PTH favor bone resorption. This is primarily achieved by PTH receptor signaling in osteoblasts and osteocytes, which increases the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and decreases the expression of its decoy receptor, osteoprotegerin (OPG). nih.govoup.com The resulting increase in the RANKL/OPG ratio stimulates the formation, differentiation, and activity of osteoclasts, the cells responsible for bone resorption. nih.govoup.com
This compound induces a release of endogenous PTH that is more prolonged than the transient spikes achieved with daily subcutaneous injections of agents like teriparatide. nih.govnih.gov This extended duration of PTH elevation shifts the physiological response towards a state resembling mild hyperparathyroidism, where both bone formation and resorption are stimulated. nih.govnih.govnih.gov
Clinical research in postmenopausal women with low bone mineral density has elucidated this mixed effect. Treatment with ronacaleret led to a preferential increase in the volumetric bone mineral density (vBMD) of trabecular bone, which is metabolically more active, particularly in the spine. nih.gov However, this anabolic effect was counterbalanced by a simultaneous decrease in the vBMD of cortical bone at sites like the proximal femur. nih.govnih.govnih.gov The increases in lumbar spine BMD with ronacaleret were modest compared to those seen with teriparatide but were comparable or superior to the anti-resorptive agent alendronate. nih.gov The concurrent bone loss at cortical sites, however, highlights the challenge in achieving a purely anabolic outcome with the PTH secretory profile induced by ronacaleret. researchgate.net
The table below summarizes the differential effects of ronacaleret on bone mineral density compared to other osteoporosis therapies from a 12-month clinical trial.
| Treatment Group | Spine Trabecular vBMD (% Change) | Proximal Femur Integral vBMD (% Change) |
|---|---|---|
| Ronacaleret (100-400 mg) | +1.8% to +13.3% | -0.1% to -0.8% |
| Teriparatide (20 µg) | +24.4% | +3.9% |
| Alendronate (70 mg) | +4.9% | +2.7% |
Data sourced from a randomized, placebo-controlled trial in postmenopausal women. nih.gov
Ultimately, the specific pattern of PTH modulation by this compound results in a complex physiological response. The prolonged elevation of PTH simultaneously stimulates anabolic pathways in trabecular bone and catabolic pathways in cortical bone, a finding consistent with mild hyperparathyroidism. nih.gov This dual action prevented the compound from achieving the net anabolic skeletal effect seen with intermittent PTH therapies.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ronacaleret hydrochloride via the Heck reaction?
Methodological Answer: The Heck reaction for synthesizing this compound requires precise catalytic and solvent conditions. Optimal parameters include:
- Catalyst system : 0.5 mol% Pd(OAc)₂ and 1.5 mol% P(-tol)₃ to stabilize the palladium intermediate and prevent ligand oxidation .
- Solvent system : 3 equivalents of toluene with 0.75 equivalents of N-methylpyrrolidone (NMP) as a co-solvent to enhance substrate solubility .
- Reaction environment : Conducted under nitrogen at 95°C for 2–3 hours, achieving >99.5% conversion of the starting material .
Q. Key considerations :
Q. How is the crystalline structure of this compound characterized?
Methodological Answer: The crystalline phase is analyzed using:
- Solid-state NMR (SSNMR) : Assigns , , , and chemical shifts. For this compound, SSNMR reveals two independent cationic molecules and chloride anions in the asymmetric unit (Z' = 2) .
- Single-crystal X-ray diffraction : Determines the spatial arrangement of atoms, confirming hydrogen bonding networks and molecular connectivity .
- Density Functional Theory (DFT) : Predicts chemical shielding tensors and electric field gradients (EFGs) to validate experimental NMR assignments .
Q. Protocol :
- Combine - and - dipolar correlation experiments to map through-space interactions .
- Use homonuclear correlation to resolve fluorinated aromatic groups .
Advanced Research Questions
Q. How can researchers address solvent-derived impurities affecting the Heck reaction in Ronacaleret synthesis?
Methodological Answer: NMP oxidation generates peroxides (e.g., NMP-5-OOH), which oxidize P(-tol)₃ to O=P(-tol)₃, deactivating the catalyst. Mitigation strategies include:
- Solvent testing : Use iodometric titration or peroxide test strips to quantify NMP-5-OOH levels before reaction initiation .
- Alternative ligands : Replace P(-tol)₃ with air-stable ligands (e.g., XPhos) to reduce sensitivity to oxidants.
- Inert atmosphere : Strictly maintain nitrogen or argon flow to minimize oxygen ingress .
Q. Experimental validation :
Q. What methodologies resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?
Methodological Answer: Discrepancies arise from differences in bioavailability, metabolism, or transporter interactions. For example:
Q. Approaches to reconcile data :
- Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate in vitro transporter inhibition data with in vivo absorption/distribution parameters .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that contribute to pharmacological effects in vivo.
- Dose-response studies : Conduct interspecies scaling (e.g., rodent to human) to adjust for metabolic differences.
Case study :
Ronacaleret’s discontinuation in Phase II trials for osteoporosis (due to insufficient efficacy) underscores the need for parallel in vitro mechanistic studies (e.g., calcium-sensing receptor antagonism) and in vivo bone mineral density assays .
Q. How do researchers analyze polymorphic forms of this compound, and why is this critical?
Methodological Answer: Polymorphs impact solubility, stability, and bioavailability. Characterization involves:
- Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to identify hydrate/anhydrous transitions.
- Dynamic Nuclear Polarization (DNP) : Enhances SSNMR sensitivity to distinguish chloride environments in polymorphs .
- Synchrotron X-ray powder diffraction : Resolves subtle lattice differences undetectable by lab-scale instruments.
Example :
The Z' = 2 crystal structure of this compound was confirmed via - heteronuclear correlation SSNMR, revealing distinct fluorine environments in each independent molecule .
Q. What strategies validate Ronacaleret’s mechanism as a calcium-sensing receptor (CaSR) antagonist?
Methodological Answer:
- In vitro assays :
- In vivo models :
Data interpretation :
Contradictions between in vitro potency and in vivo efficacy may arise from tissue-specific CaSR expression or compensatory pathways (e.g., parathyroid hormone upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
